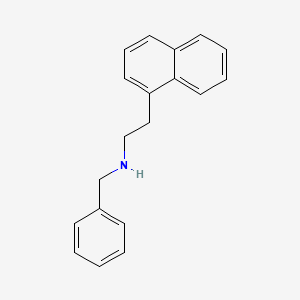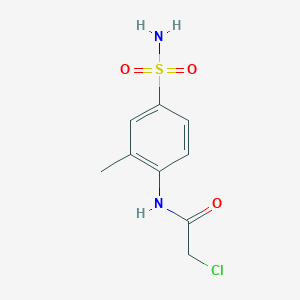
2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide
Übersicht
Beschreibung
2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide, also known as CMS, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CMS belongs to the class of sulfonamide compounds and is a derivative of acetamide. In
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide is not fully understood. However, studies have shown that 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide also inhibits the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide can also reduce the activity of matrix metalloproteinases, which are involved in tissue remodeling and angiogenesis. Additionally, 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide can inhibit the activity of carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide in lab experiments is its low toxicity. 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide has been shown to be relatively non-toxic, which makes it a promising candidate for further research. Additionally, 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide. One area of research is in the development of 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide-based drugs for the treatment of cancer and other diseases. Another area of research is in the study of the mechanism of action of 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide, which is not fully understood. Additionally, further research is needed to explore the potential use of 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide in treating inflammation, bacterial infections, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide has been extensively studied for its potential use in various research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide has also been studied for its potential use in treating inflammation, bacterial infections, and neurological disorders.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methyl-4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-6-4-7(16(11,14)15)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVZWVRTUIUNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B7479649.png)
![n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B7479656.png)
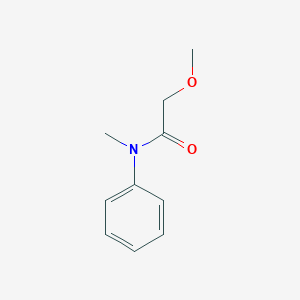

![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7479671.png)
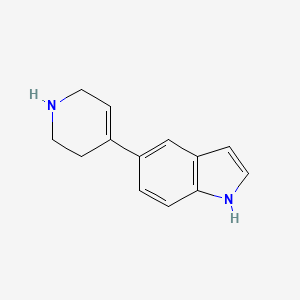

![4,6-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7479695.png)



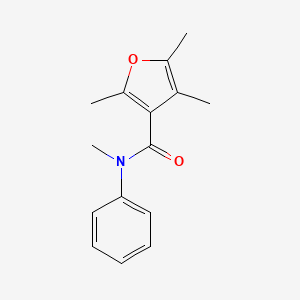
![2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid](/img/structure/B7479734.png)
